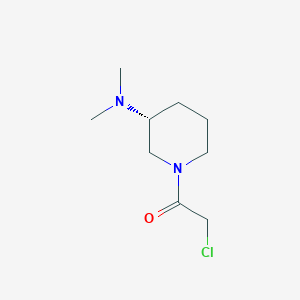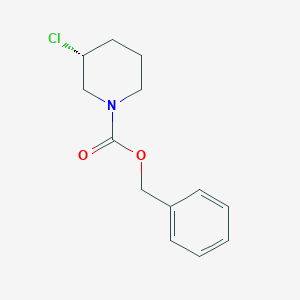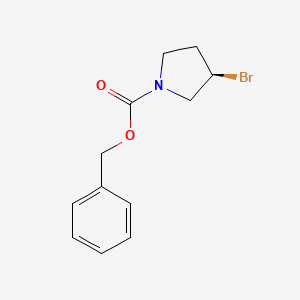
2-Chloro-1-((R)-3-dimethylamino-piperidin-1-yl)-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone is a chemical compound with a complex structure that includes a piperidine ring, a dimethylamino group, and a chloroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone typically involves the reaction of 3-dimethylamino-piperidine with chloroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The process can be summarized as follows:
Starting Materials: 3-dimethylamino-piperidine and chloroacetyl chloride.
Reaction Conditions: Anhydrous conditions, typically in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-dimethylamino-piperidine is dissolved in an anhydrous solvent such as dichloromethane. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0°C to 5°C. The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive chloroacetyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or mixed aqueous-organic solvents under controlled temperature conditions.
Major Products
Nucleophilic Substitution: Yields substituted ethanone derivatives.
Reduction: Produces the corresponding alcohol.
Oxidation: Results in carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone involves its interaction with biological targets such as enzymes or receptors. The chloroethanone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-2-(dimethylamino)ethane: Similar structure but lacks the piperidine ring.
2-Chloro-1-(piperidin-1-yl)ethanone: Similar but without the dimethylamino group.
Uniqueness
2-Chloro-1-(®-3-dimethylamino-piperidin-1-yl)-ethanone is unique due to the presence of both the piperidine ring and the dimethylamino group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Eigenschaften
IUPAC Name |
2-chloro-1-[(3R)-3-(dimethylamino)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O/c1-11(2)8-4-3-5-12(7-8)9(13)6-10/h8H,3-7H2,1-2H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKZLYBLAIHOFS-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCN(C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7986953.png)
![[(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7986954.png)
![[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7986961.png)
![[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7986974.png)
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-acetamide](/img/structure/B7986983.png)
![N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide](/img/structure/B7986997.png)
![N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide](/img/structure/B7987001.png)
![N-[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-cyclopropyl-acetamide](/img/structure/B7987007.png)
![N-[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide](/img/structure/B7987020.png)

![[(R)-3-(Acetyl-ethyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7987024.png)
![[(R)-3-(Acetyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7987032.png)


